4,4'-Diamino-1,1'-iminodianthraquinone
Overview
Description
4,4'-Diamino-1,1'-iminodianthraquinone is an organic compound with the molecular formula C28H17N3O4 and a molecular weight of 459.46 g/mol . It is also known by its CAS Registry Number 128-87-0 . This compound is characterized by its two anthraquinone units connected through an amine linkage, with each anthraquinone unit bearing an amino group at the 4-position . This compound is primarily used as a dyestuff in the textile industry due to its vibrant coloration properties .
Preparation Methods
The synthesis of 4,4'-Diamino-1,1'-iminodianthraquinone involves several steps. One common method includes the reaction of 1,4-diaminoanthraquinone with an oxidizing agent to form the desired product . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4,4'-Diamino-1,1'-iminodianthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . For instance, when heated with fuming sulfuric acid (30% SO3) at 100°C, it yields a dark powder that is soluble in water or alcohol with a bluish-black coloration . This product is used as a dyestuff for wool. Additionally, heating with molten potassium hydroxide at 190°C and subsequent oxidation with sodium hypochlorite produces an olive-green vat dye . Common reagents used in these reactions include sulfuric acid, potassium hydroxide, and sodium hypochlorite .
Scientific Research Applications
4,4'-Diamino-1,1'-iminodianthraquinone has several scientific research applications. In the textile industry, it is used as a dyestuff for wool due to its vibrant coloration properties . It is also employed in the determination of boron, as described by Beckett and Webster . Furthermore, this compound is used in various chemical and biological studies due to its unique structural properties and reactivity .
Mechanism of Action
The mechanism of action of 4,4'-Diamino-1,1'-iminodianthraquinone involves its interaction with molecular targets through its amino and anthraquinone groups . These interactions can lead to various chemical transformations, depending on the reaction conditions and reagents used. The exact molecular pathways involved in these reactions are complex and depend on the specific application and environment .
Comparison with Similar Compounds
4,4'-Diamino-1,1'-iminodianthraquinone can be compared with other similar compounds such as 1,4-diaminoanthraquinone and 1,1’-iminobis(4-amino-9,10-anthracenedione) . These compounds share similar structural features but differ in their reactivity and applications. For instance, 1,4-diaminoanthraquinone is primarily used as an intermediate in the synthesis of other dyes, while this compound is directly used as a dyestuff . The unique amine linkage in this compound contributes to its distinct chemical properties and applications .
Properties
IUPAC Name |
1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17N3O4/c29-17-9-11-19(23-21(17)25(32)13-5-1-3-7-15(13)27(23)34)31-20-12-10-18(30)22-24(20)28(35)16-8-4-2-6-14(16)26(22)33/h1-12,29,33,35H,30H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNVLAFSMZBOKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059585 | |
Record name | 9,10-Anthracenedione, 1,1'-iminobis[4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128-87-0 | |
Record name | Bis(4-amino-1-anthraquinonyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1,1'-iminobis[4-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,1'-iminobis[4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-diamino-1,1'-iminodianthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(4-AMINO-1-ANTHRAQUINONYL)AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JL1ME3L44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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